molecular formula C6H3ClN2 B1650751 4-Chloro-2-ethynylpyrimidine CAS No. 1196156-98-5

4-Chloro-2-ethynylpyrimidine

Cat. No. B1650751
CAS RN: 1196156-98-5
M. Wt: 138.55 g/mol
InChI Key: WBSUWOKWQIAZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethynylpyrimidine is a chemical compound with the molecular formula C6H3ClN2 . It has a molecular weight of 138.56 .


Synthesis Analysis

The synthesis of 4-Chloro-2-ethynylpyrimidine has been accomplished through methylation of 4-chloro-7H-pyrrolo- [2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine at elevated temperatures .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-ethynylpyrimidine is 1S/C6H3ClN2/c1-2-6-8-4-3-5 (7)9-6/h1,3-4H . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position and an ethynyl group at the 2nd position .

Future Directions

While specific future directions for 4-Chloro-2-ethynylpyrimidine are not mentioned in the search results, there is ongoing research into the development of new pyrimidines as anti-inflammatory agents, drugs to combat hyperuricemia, neurodegenerative disorders, and some forms of cancer .

properties

IUPAC Name

4-chloro-2-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-6-8-4-3-5(7)9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSUWOKWQIAZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593995
Record name 4-Chloro-2-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethynylpyrimidine

CAS RN

1196156-98-5
Record name 4-Chloro-2-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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